(3S,4S)-4-fluorotetrahydrofuran-3-ol
Description
(3S,4S)-4-Fluorotetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 4-position, with stereospecific (S,S) configuration.
Properties
Molecular Formula |
C4H7FO2 |
|---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(3S,4S)-4-fluorooxolan-3-ol |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
INQHWCYKASVEQT-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)O |
Canonical SMILES |
C1C(C(CO1)F)O |
Origin of Product |
United States |
Preparation Methods
Fluorination via DAST-Mediated Reaction
One of the most effective methods to introduce fluorine at the 4-position of tetrahydrofuran derivatives is the use of diethylaminosulfur trifluoride (DAST). This reagent facilitates nucleophilic fluorination of hydroxyl groups with retention or inversion of configuration depending on the substrate and conditions.
- Starting from a protected tetrahydrofuran-3-ol derivative, the secondary alcohol at the 4-position is converted to a fluorinated intermediate using DAST at low temperatures (−78 °C to 0 °C).
- The reaction is typically performed in dichloromethane.
- After fluorination, deprotection steps yield the target (3S,4S)-4-fluorotetrahydrofuran-3-ol.
Protection and Oxidation Strategies
To achieve selective fluorination, protecting groups are employed to mask other reactive hydroxyl groups:
- Tetrahydropyranyl (THP) protection of secondary alcohols.
- 4-Methoxybenzyl (PMB) protection of tertiary alcohols.
- Dess-Martin periodinane oxidation to convert alcohols to ketones, enabling further functionalization.
- Wittig olefination to introduce alkenes for subsequent hydroboration.
These steps allow for the controlled introduction of fluorine and hydroxyl groups with stereochemical precision.
Hydroboration and Reduction
- Hydroboration of alkenes with 9-BBN (9-borabicyclo[3.3.1]nonane) proceeds with high stereoselectivity to yield alcohols.
- Sodium borohydride (NaBH4) reduction is used to reduce ketones or aldehydes to alcohols, preserving stereochemistry.
These methods are integrated into multi-step syntheses to build the fluorinated tetrahydrofuran scaffold.
Alternative Synthetic Routes
Other synthetic approaches involve:
- Glycosylation reactions using triflate intermediates to introduce nucleobases or other substituents, which can be adapted for fluorinated tetrahydrofuran derivatives.
- Use of silyl protecting groups and trifluoromethanesulfonic anhydride (Tf2O) to generate reactive intermediates for nucleophilic substitution.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection (THP, PMB) | THP-Cl, PMB-Cl, base, anhydrous solvents | High | Protects hydroxyl groups selectively |
| 2 | Oxidation | Dess-Martin periodinane | Excellent | Converts alcohol to ketone |
| 3 | Wittig Olefination | Phosphonium ylide, THF | 69 | Introduces alkene for hydroboration |
| 4 | Hydroboration | 9-BBN, THF | Very high | Stereoselective addition to alkene |
| 5 | Fluorination | DAST, CH2Cl2, −78 °C to 0 °C | 43 | Introduces fluorine at 4-position |
| 6 | Deprotection/Ammonolysis | NH3 in MeOH, room temperature | 81 | Removes protecting groups, yields fluorohydrin |
| 7 | Reduction | NaBH4, MeOH, 0 °C to room temperature | 81 | Reduces ketones to alcohols |
Detailed Research Findings
- The DAST fluorination step is critical and must be carefully controlled at low temperatures to avoid side reactions and to maintain stereochemical integrity.
- Protection strategies using THP and PMB groups allow selective functionalization and prevent undesired reactions at other hydroxyl sites.
- Hydroboration with 9-BBN is highly stereoselective, favoring the formation of a single diastereomer, which is essential for obtaining the (3S,4S) configuration.
- The overall synthetic route achieves moderate to good yields (40–81%) at each step, with the fluorination step being somewhat lower in yield but crucial for introducing the fluorine atom.
- Alternative methods involving triflate intermediates and glycosylation reactions provide routes to related fluorinated tetrahydrofuran derivatives but are less directly applied to this compound.
Chemical Reactions Analysis
Esterification
The hydroxyl group in (3S,4S)-4-fluorotetrahydrofuran-3-ol undergoes esterification with acyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form ester derivatives. This reaction enhances lipophilicity, which is critical for medicinal applications.
Reaction Example :
Hydroxylamination
The compound participates in hydroxylamination reactions, where the hydroxyl group reacts with hydroxylamine derivatives to form oximes. For example, treatment with hydroxylamine hydrochloride and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) under basic conditions yields hydroxylamine derivatives .
Reaction Conditions :
-
Reagents : TPSCl, DMAP, triethylamine
-
Solvent : Dichloromethane (DCM)
-
Yield : Up to 64%
Fluorination and Functional Group Transformations
While the compound is already fluorinated, its synthesis often involves fluorination steps. For instance, iodofluorination of tetrahydrofuran derivatives using triethylamine trihydrogenfluoride (TEA·3HF) in acetonitrile introduces fluorine at specific positions .
Synthetic Route :
Iodofluorination and Functionalization
A multi-step synthesis involves:
-
Iodofluorination : Introduction of iodine and fluorine via halogenation.
-
Isobutyrylation : Protection of hydroxyl groups with isobutyric anhydride.
Key Reagents :
-
TEA·3HF : For fluorination
-
Isobutyric anhydride : For esterification
-
Triethylamine (Et₃N) : Base for deprotonation
Purification and Yield Optimization
Final purification typically involves column chromatography (e.g., silica gel) or recrystallization. Yields vary depending on reaction conditions, with optimized protocols achieving up to 80% efficiency in critical steps .
Antiviral and Nucleoside Analog Development
Derivatives of this compound serve as intermediates in the synthesis of nucleoside analogs, which are studied for antiviral properties. Fluorination enhances metabolic stability and alters pharmacokinetics, making these compounds attractive for drug design .
Structural Insights
The fluorine atom’s electronic effects influence reactivity, as evidenced by NMR spectroscopy. For example, fluorinated tetrahydrofuran derivatives exhibit distinct chemical shifts due to fluorine’s electronegativity .
Comparison of Reaction Conditions
Scientific Research Applications
Antiviral Drug Development
One of the primary applications of (3S,4S)-4-fluorotetrahydrofuran-3-ol is in the development of antiviral drugs. Its structural similarity to nucleosides allows it to act as a nucleoside analog, which can inhibit viral replication. For instance, research has demonstrated that derivatives of this compound exhibit potent activity against Hepatitis B virus (HBV) and Hepatitis C virus (HCV) .
Case Study: Antiviral Activity
A study highlighted the synthesis of various nucleoside analogs derived from this compound, which showed significant antiviral activity against HBV. The efficacy was attributed to their ability to mimic natural nucleosides, thus interfering with viral polymerase activity .
Drug Design and Structure-Activity Relationships
The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Research into the structure-activity relationships (SAR) of compounds containing this compound has revealed that modifications at various positions can lead to improved pharmacological profiles. This has been particularly relevant in designing new antiviral agents with better efficacy and reduced side effects .
Data Table: Comparison of Antiviral Efficacy
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative 1 | HBV | 0.5 | |
| This compound derivative 2 | HCV | 0.8 | |
| Control Nucleoside | HBV | 1.5 |
Polymeric Drug Delivery Systems
Recent advancements have explored the use of this compound in developing polymeric drug delivery systems. Its compatibility with various polymers allows for the creation of nanoparticles that can encapsulate antiviral agents, enhancing their delivery efficiency and bioavailability .
Case Study: Nanoparticle Formulation
A formulation study demonstrated that nanoparticles incorporating this compound significantly improved the solubility and stability of encapsulated antiviral drugs compared to free drugs in solution .
Mechanism of Action
The mechanism of action of (3S,4S)-4-fluorotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between (3S,4S)-4-fluorotetrahydrofuran-3-ol and related compounds:
Key Observations:
Fluorine Substitution: The presence of fluorine in both this compound and the triazolo-pyrimidine derivative enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the benzylamino compound . Fluorine’s inductive effects may also improve binding affinity in bioactive molecules.
Stereochemistry: The (3S,4S) configuration distinguishes the target compound from the (3R,4S) benzylamino analog , which could lead to divergent interactions in chiral environments (e.g., enzyme binding).
Functional Group Complexity : The triazolo-pyrimidine derivative incorporates a heterocyclic moiety and hydroxymethyl group, enabling specialized applications in nucleoside chemistry. In contrast, this compound’s simpler structure offers versatility as a modular building block.
Physicochemical and Reactivity Profiles
- Polarity and Solubility: The hydroxyl and fluorine groups in this compound likely increase polarity relative to the benzylamino compound , which has a hydrophobic benzyl group. This may enhance aqueous solubility for pharmaceutical applications.
- Stability: Fluorine’s electron-withdrawing nature could improve resistance to oxidative degradation compared to non-fluorinated analogs.
- Synthetic Utility : The triazolo-pyrimidine derivative exemplifies fluorinated tetrahydrofurans as intermediates in nucleoside analog synthesis, suggesting that this compound may similarly serve in fluorinated carbohydrate or antiviral drug development.
Biological Activity
(3S,4S)-4-fluorotetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 4-position of the tetrahydrofuran ring. The stereochemistry at the 3 and 4 positions contributes to its biological activity. The compound's molecular formula is CHFO, with a molar mass of approximately 116.13 g/mol.
1. Enzyme Interactions
The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to form covalent bonds with enzyme active sites can lead to either inhibition or modulation of enzymatic activity. For instance, studies have indicated that this compound may inhibit certain oxidoreductases and transferases, which play crucial roles in cellular metabolism and signaling pathways .
2. Antiviral Activity
Research has demonstrated that fluorinated compounds similar to this compound exhibit antiviral properties. For example, gem-difluoro-bis-tetrahydrofuran derivatives have shown potent inhibitory effects against HIV-1 protease with EC values in the nanomolar range . This suggests that this compound could potentially serve as a scaffold for developing antiviral agents.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity against certain tumor cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing anticancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites of enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Cell Signaling Modulation : By altering phosphorylation events through kinase inhibition, it can affect various signaling pathways critical for cell growth and survival .
Case Study 1: Antiviral Screening
A study investigated the antiviral properties of this compound analogs against Hepatitis B virus (HBV). The results indicated that specific modifications to the tetrahydrofuran ring enhanced antiviral activity significantly compared to unmodified analogs .
Case Study 2: Anticancer Activity
Research focusing on the cytotoxic effects of this compound revealed that it induced apoptosis in human breast cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
